molecular formula C6H5N5O3S B11513107 N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide

Cat. No.: B11513107
M. Wt: 227.20 g/mol
InChI Key: TVTFDWQOISCWOA-UHFFFAOYSA-N
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Description

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide is a fascinating heterocyclic compound. Its structure comprises a thiazolidine ring fused with an oxadiazole ring, resulting in a five-membered ring system. The presence of sulfur and nitrogen atoms in this motif contributes to its pharmacological properties. Researchers have explored its potential as a drug candidate due to its diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .

Preparation Methods

Several synthetic approaches have been employed to prepare N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide. One such method involves the reaction of 3-aminothiophenes with chloroacetyl chloride and ammonium thiocyanate, yielding 2-heteroarylimino-1,3-thiazolidin-4-ones. Various solvents and catalysts can be used to optimize yield, purity, and selectivity .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.

Scientific Research Applications

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide finds applications in several scientific fields:

    Chemistry: It serves as a building block for designing novel compounds.

    Biology: Researchers explore its effects on cellular processes and potential therapeutic applications.

    Medicine: Investigations focus on its pharmacological properties and potential as a drug candidate.

    Industry: Its synthesis and derivatives may have industrial applications, such as in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide is unique in its structure, similar compounds include other thiazolidine derivatives and oxadiazoles. Exploring their differences and similarities can provide valuable insights for drug development.

Properties

Molecular Formula

C6H5N5O3S

Molecular Weight

227.20 g/mol

IUPAC Name

N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide

InChI

InChI=1S/C6H5N5O3S/c7-6-11(3(13)1-15-6)5-4(8-2-12)9-14-10-5/h2,7H,1H2,(H,8,9,12)

InChI Key

TVTFDWQOISCWOA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NON=C2NC=O

Origin of Product

United States

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